molecular formula C25H19N3O4S B2971597 2-(1H-indol-3-yl)-1-[2-(3-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline CAS No. 290829-58-2

2-(1H-indol-3-yl)-1-[2-(3-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline

Cat. No. B2971597
CAS RN: 290829-58-2
M. Wt: 457.5
InChI Key: GIMNIHFVPJRJMD-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-3-yl)-1-[2-(3-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline” is a complex organic molecule that contains several functional groups including an indole ring, a nitrophenyl group, and a dihydroquinoline ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The indole ring could potentially be synthesized using the Fischer Indole Synthesis , a well-known method for synthesizing indoles from phenylhydrazines and an aldehyde or ketone.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and dihydroquinoline rings are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the indole ring, which is electron-rich. This could potentially make the compound susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the nitro group could potentially make the compound more polar, affecting its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many nitro-containing compounds are explosive, so it’s possible that this compound could pose a risk of explosion under certain conditions .

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[2-(3-nitrophenyl)ethenylsulfonyl]-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c29-28(30)20-8-5-6-18(16-20)14-15-33(31,32)27-24-11-4-1-7-19(24)12-13-25(27)22-17-26-23-10-3-2-9-21(22)23/h1-17,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMNIHFVPJRJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-[2-(3-nitrophenyl)ethenylsulfonyl]-2H-quinoline

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